molecular formula C11H12BrFO2 B1520587 Tert-butyl 3-bromo-4-fluorobenzoate CAS No. 375368-94-8

Tert-butyl 3-bromo-4-fluorobenzoate

Cat. No.: B1520587
CAS No.: 375368-94-8
M. Wt: 275.11 g/mol
InChI Key: MUGCZCJMBJFCIX-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO2 . It is a derivative of benzoic acid where a tert-butyl group is attached to the carboxyl group, and a bromine atom and a fluorine atom are substituted on the benzene ring at the 3rd and 4th positions, respectively. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through the halogenation of 3-fluorobenzoic acid followed by esterification. The reaction involves treating 3-fluorobenzoic acid with bromine in the presence of a catalyst such as ferric bromide (FeBr3) to introduce the bromine atom at the 3rd position.

  • Esterification Reaction: The resulting 3-bromo-4-fluorobenzoic acid is then esterified with tert-butanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale halogenation and esterification reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different reduction products.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Bromo-fluoro-toluene derivatives.

  • Substitution Products: Iodo-fluoro-benzoates and amino-fluoro-benzoates.

Scientific Research Applications

Chemistry: Tert-butyl 3-bromo-4-fluorobenzoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound is utilized in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-bromo-4-fluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways. The exact mechanism can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-bromo-3-fluorobenzoate: Similar structure but with the positions of bromine and fluorine reversed.

  • Tert-butyl 3-bromo-4-chlorobenzoate: Similar to tert-butyl 3-bromo-4-fluorobenzoate but with a chlorine atom instead of fluorine.

  • Tert-butyl 3-fluoro-4-bromobenzoate: Another positional isomer with bromine and fluorine swapped.

Uniqueness: this compound is unique due to its specific halogen substitution pattern, which influences its reactivity and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical properties and versatile applications make it a valuable compound in research and industry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 3-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGCZCJMBJFCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660588
Record name tert-Butyl 3-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-94-8
Record name tert-Butyl 3-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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